molecular formula C10H9ClN2 B11902497 2-Chloro-7-methylquinolin-4-amine

2-Chloro-7-methylquinolin-4-amine

Cat. No.: B11902497
M. Wt: 192.64 g/mol
InChI Key: DNFOQTOQTVCPAF-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with ketones in the presence of a catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-Chloro-7-methylquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the methyl group, which may affect its reactivity and biological activity.

    7-Methylquinoline: Lacks the chlorine atom, which may influence its chemical properties.

    4-Aminoquinoline: Lacks both the chlorine and methyl groups, leading to different biological activities.

Uniqueness

2-Chloro-7-methylquinolin-4-amine is unique due to the presence of both chlorine and methyl groups on the quinoline ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-7-methylquinolin-4-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-8(12)5-10(11)13-9(7)4-6/h2-5H,1H3,(H2,12,13)

InChI Key

DNFOQTOQTVCPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)N

Origin of Product

United States

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